1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives can yield pyrazole rings, which can then be further functionalized to introduce the trifluoromethyl and formyl groups .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(Trifluoromethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKACKKAIKLQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.